[2-(Mesityloxy)ethyl]amine hydrochloride
Description
Chemical Structure: [2-(Mesityloxy)ethyl]amine hydrochloride consists of an ethylamine backbone with a mesityloxy group (2,4,6-trimethylphenoxy) at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₈ClNO, and its CAS number is 91339-50-3 . The mesityl group confers significant steric bulk and hydrophobicity due to three methyl substituents.
The compound’s discontinued commercial status () suggests specialized or historical use in pharmaceutical or material science research.
Properties
IUPAC Name |
2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-6-9(2)11(10(3)7-8)13-5-4-12;/h6-7H,4-5,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNZKJGDJRVGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Functional and Application Differences
Hydrophobicity vs. Reactivity :
- The mesityloxy group ’s bulkiness reduces water solubility but increases lipophilicity, making it suitable for lipid-based formulations or membrane permeability studies.
- Methoxyamine hydrochloride ’s polar methoxy group improves aqueous solubility, facilitating its use in neurotransmitter research .
Electronic Effects: Electron-withdrawing groups (e.g., nitro in [2-(2-Methoxy-4-nitrophenoxy)ethyl]amine) increase electrophilicity, enabling participation in nucleophilic substitutions . Electron-donating methyl groups in the mesityloxy compound stabilize the structure but reduce reactivity toward electrophiles.
Biological Activity :
- Methoxyamphetamine hydrochloride () shows weak serotonin modulation, whereas oxadiazole-containing analogs () may exhibit enhanced bioactivity due to aromatic heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
